Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH

Description

Significance of Protein N-Glycosylation in Biological Systems

Protein N-glycosylation is a fundamental and ubiquitous post-translational modification that profoundly influences the structure and function of proteins in eukaryotic cells. creative-biostructure.com The attachment of N-glycans can impact protein folding, stability, trafficking, and localization. creative-biostructure.comrsc.orgnih.gov Furthermore, the glycans themselves act as recognition motifs in a vast array of biological processes.

The immune system, in particular, showcases the critical role of N-glycosylation. N-glycans on immune cell receptors can modulate signaling pathways and are essential for distinguishing between self and non-self, a cornerstone of immune surveillance. frontiersin.orgresearchgate.netrsc.org They are involved in both innate and adaptive immunity, influencing processes from pathogen recognition to the fine-tuning of the inflammatory response and the effector functions of antibodies. frontiersin.orgfrontiersin.orgoup.com The composition of N-glycans on immunoglobulin G (IgG), for example, can switch its function from pro-inflammatory to anti-inflammatory. frontiersin.org

A significant hurdle in studying the precise functions of glycoproteins is the inherent heterogeneity of their glycan structures. rsc.orgresearchgate.net Unlike the template-driven synthesis of proteins, glycosylation is a non-template-driven enzymatic process. nih.govnih.gov This results in a population of a single glycoprotein (B1211001) existing as a mixture of different "glycoforms," each with a unique glycan structure. This variability is termed microheterogeneity. nih.govtandfonline.com Furthermore, the extent to which a potential glycosylation site is occupied, known as macroheterogeneity, adds another layer of complexity. nih.govtandfonline.com

This structural diversity makes it incredibly challenging to isolate homogeneous populations of glycoproteins from natural sources, thereby hindering detailed structure-function relationship studies. beilstein-journals.orgrsc.orgresearchgate.net The analysis of this heterogeneity itself is a complex task, often requiring sophisticated analytical techniques like mass spectrometry. nih.govspectroscopyonline.com

Rationale for Synthetic Glycopeptide Research

The challenges posed by glycan heterogeneity have spurred the development of synthetic methods to produce homogeneous glycopeptides and glycoproteins. These synthetic approaches provide researchers with precisely defined molecules, enabling a deeper understanding of the roles of glycans in biology.

Chemical synthesis offers a powerful solution to the problem of heterogeneity by allowing for the production of glycoproteins with a single, well-defined glycan structure. beilstein-journals.orgrsc.orgresearchgate.net Access to these homogeneous glycoforms is crucial for dissecting the specific contributions of individual glycan structures to protein function. beilstein-journals.orgbeilstein-journals.org By systematically varying the glycan structure on a synthetic glycopeptide, researchers can meticulously probe structure-activity relationships, something that is nearly impossible with heterogeneous mixtures isolated from nature. beilstein-journals.organnualreviews.org This approach has been instrumental in advancing our understanding of how glycosylation impacts protein conformation, stability, and biological activity. beilstein-journals.orgrsc.org

Beyond studying natural systems, synthetic glycopeptide chemistry allows for the creation of novel molecules designed to interact with and modulate biological pathways. Glycomimetics are compounds that mimic the structure and function of carbohydrates, while peptidomimetics are molecules that imitate peptides. frontiersin.orgnih.gov By incorporating sugar moieties into peptide backbones, researchers can develop structurally defined glycomimetics and peptidomimetics. acs.org

These synthetic constructs can be designed to bind to specific lectins or other carbohydrate-recognizing proteins with high affinity and selectivity, thereby inhibiting or modulating their activity. rsc.orgfrontiersin.org This has significant therapeutic potential, as many pathological processes, including inflammation, cancer, and infection, involve aberrant protein-carbohydrate interactions. beilstein-journals.orgrsc.orgfrontiersin.org The ability to synthetically create these molecules opens up avenues for the development of new drugs and biological probes. nih.govhelmholtz-hips.de

Overview of Glycoamino Acid Building Blocks

The synthesis of glycopeptides is a complex undertaking that relies on the availability of specialized chemical building blocks. At the heart of this synthetic strategy are glycoamino acids, which are amino acids that have a carbohydrate moiety covalently attached. acs.orgnih.govthieme-connect.com These building blocks are essential for the stepwise assembly of glycopeptides using techniques like solid-phase peptide synthesis (SPPS). annualreviews.orgnih.gov

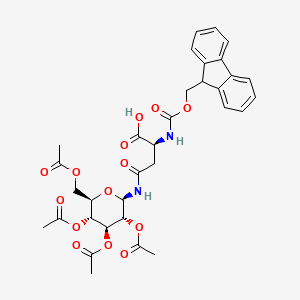

For the synthesis of N-linked glycopeptides, the key building block is a glycosylated asparagine derivative. youngin.com The compound Fmoc-L-Asn(β-D-Glc(Ac)4)-OH is a prime example of such a building block. In this molecule:

Fmoc (9-fluorenylmethoxycarbonyl) is a protecting group for the α-amino group of the asparagine. This group is stable under many reaction conditions but can be readily removed when needed during peptide synthesis.

L-Asn is the L-isomer of the amino acid asparagine.

β-D-Glc(Ac)4 represents a per-acetylated glucose molecule attached to the side-chain amide nitrogen of the asparagine via a β-linkage. The acetyl (Ac) groups protect the hydroxyl groups of the glucose during the synthesis.

-OH indicates the free carboxylic acid group of the asparagine, which is available for coupling to the next amino acid in the peptide chain.

The use of such well-defined and protected glycoamino acid building blocks is fundamental to the successful chemical synthesis of complex and homogeneous glycopeptides. nih.govyoungin.com

Data Tables

Table 1: Key Biological Processes Involving N-Glycosylation

| Biological Process | Description | Key Roles of N-Glycans |

| Cellular Recognition | The ability of cells to distinguish and interact with other cells and the extracellular matrix. | Mediate cell-cell and cell-matrix adhesion through lectin binding. beilstein-journals.orgcreative-proteomics.com |

| Intercellular Communication | The signaling and exchange of information between cells. | Act as recognition sites for signaling molecules and modulate receptor activity. nih.govfrontiersin.org |

| Immune Response | The coordinated reaction of the immune system to foreign substances. | Modulate immune cell activation, differentiation, and effector functions; distinguish self from non-self. frontiersin.orgfrontiersin.orgoup.comoup.com |

| Protein Folding and Quality Control | The process by which proteins acquire their correct three-dimensional structure. | Assist in proper folding and serve as signals for quality control in the endoplasmic reticulum. creative-biostructure.comrsc.orgportlandpress.com |

Table 2: Comparison of Natural and Synthetic Glycoproteins

| Feature | Naturally Occurring Glycoproteins | Synthetically Produced Glycoproteins |

| Glycan Structure | Heterogeneous mixture of glycoforms. rsc.orgresearchgate.net | Homogeneous with a single, defined glycan structure. beilstein-journals.orgrsc.org |

| Isolation | Often difficult to obtain pure, single glycoforms. | Can be produced in a pure and well-defined state. |

| Structure-Function Studies | Challenging due to heterogeneity. beilstein-journals.orgrsc.orgresearchgate.net | Ideal for precise structure-function relationship analysis. beilstein-journals.orgbeilstein-journals.organnualreviews.org |

| Therapeutic Potential | Can be difficult to characterize and ensure batch-to-batch consistency. | Allows for optimization of glycan structure for improved therapeutic efficacy and safety. beilstein-journals.org |

Central Role in Chemical and Chemoenzymatic Synthesis of Glycopeptides and Glycoproteins

The synthesis of glycoproteins with well-defined structures presents a significant challenge, primarily due to the complexity and heterogeneity of naturally occurring glycoproteins. nih.govresearchgate.net To overcome this, chemical and chemoenzymatic strategies have become indispensable tools in glycobiology. researchgate.netnih.gov A cornerstone of these strategies is the use of pre-assembled N-linked glycoamino acid building blocks. nih.govox.ac.uk These building blocks are essentially an amino acid, typically asparagine, with a carbohydrate moiety already attached, ready for incorporation into a growing peptide chain. ox.ac.uk

In purely chemical approaches, such as stepwise solid-phase peptide synthesis (SPPS), an N-linked asparagine building block is introduced as a single unit during the automated synthesis process. nih.govox.ac.uk This method allows for the precise placement of a specific glycan at a predetermined site in the peptide sequence. nih.gov The resulting glycopeptide fragments can then be joined together using techniques like native chemical ligation (NCL) to construct larger, full-sized glycoproteins. ox.ac.uk

Chemoenzymatic synthesis combines the precision of chemical synthesis with the high selectivity of enzymatic reactions. nih.govtcichemicals.com A common chemoenzymatic approach involves the chemical synthesis of a peptide containing a simple N-acetylglucosamine (GlcNAc) moiety linked to asparagine. nih.govtcichemicals.com This initial glycopeptide is then used as a substrate for an endoglycosidase, an enzyme that can transfer a complex, pre-assembled oligosaccharide from a donor substrate onto the GlcNAc residue of the peptide. nih.govtcichemicals.comacs.org This method leverages the stability of the N-glycosidic linkage in the building block to withstand the conditions of SPPS, followed by the efficient and specific enzymatic attachment of large, complex glycans. nih.gov The use of glycoamino acid building blocks is therefore central to providing the necessary starting materials for these powerful synthetic strategies. researchgate.netox.ac.uk

Specific Focus on Asparagine-Linked Glycoamino Acid Derivatives, such as Fmoc-L-Asn(β-D-Glc(Ac)4)-OH

Within the family of N-linked glycoamino acid building blocks, asparagine derivatives are of paramount importance as they form the basis for constructing N-glycoproteins. nih.govox.ac.uk A key example of such a building block is Fmoc-L-Asn(β-D-Glc(Ac)4)-OH . This compound is an L-asparagine residue where the side-chain amide is linked to a β-D-glucose molecule. researchgate.net

The structure of this building block is strategically designed for its role in synthesis:

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group on the α-amino group of the asparagine. This protection is crucial for peptide synthesis, as it can be selectively removed to allow for the stepwise addition of subsequent amino acids in the peptide chain. ox.ac.uk

The carbohydrate moiety (β-D-Glc) is per-acetylated, meaning its hydroxyl groups are protected as acetyl (Ac) esters . These protecting groups enhance the solubility of the building block in organic solvents used during synthesis and prevent unwanted side reactions. They can be removed in a final deprotection step after the full glycopeptide has been assembled. researchgate.net

The free carboxylic acid (-OH) group allows the building block to be coupled to the free amino group of the growing peptide chain supported on a solid phase resin. ox.ac.uk

The synthesis of building blocks like Fmoc-L-Asn(β-D-Glc(Ac)4)-OH from D-glucose has been described, involving several steps including per-acetylation, azidation, reduction, and coupling to a protected aspartic acid derivative, followed by final deprotection steps. researchgate.net This pre-formed glycosylated asparagine unit is then used directly in solid-phase peptide synthesis to create glycopeptides where a glucose molecule is linked to a specific asparagine residue. ox.ac.uk While this specific building block contains a simple glucose unit, the same principle applies to the synthesis and use of asparagine building blocks carrying more complex oligosaccharides, which are essential for creating biologically relevant glycoproteins. researchgate.nettcichemicals.com

Table 1: Properties of Fmoc-L-Asn(β-D-Glc(Ac)4)-OH

| Property | Value |

| Chemical Name | (2S)-2-[[(9H-Fluoren-9-yl)methoxy]carbonylamino]-4-oxo-4-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid |

| Synonyms | Fmoc-Asn(tetraacetyl-β-D-glucosyl)-OH |

| Molecular Formula | C33H37N3O13 |

| Molecular Weight | 683.66 g/mol |

Table 2: Chemical Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Fmoc-L-Asn(β-D-Glc(Ac)4)-OH | (2S)-2-[[(9H-Fluoren-9-yl)methoxy]carbonylamino]-4-oxo-4-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid |

| Asn | Asparagine |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| GlcNAc | N-acetylglucosamine |

| Glc | Glucose |

| Ac | Acetyl |

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O14/c1-16(36)44-15-26-28(46-17(2)37)29(47-18(3)38)30(48-19(4)39)31(49-26)35-27(40)13-25(32(41)42)34-33(43)45-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,43)(H,35,40)(H,41,42)/t25-,26+,28+,29-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEAGRHWPMBXDK-FSGGUYTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Incorporation of Fmoc L Asn Beta D Glc Ac 4 Oh into Peptidic Sequences

Solid-Phase Peptide Synthesis (SPPS) Utilizing Glycoamino Acid Building Blocks

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides and their modified analogues, including glycopeptides. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is particularly well-suited for glycopeptide synthesis because the mild, basic conditions used for the removal of the temporary Nα-Fmoc protecting group are compatible with the acid-sensitive glycosidic bonds and many common glycan protecting groups. nih.govnih.gov The "building block" approach, where a fully protected glycosylated amino acid like Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH is incorporated directly into the growing peptide chain, is the most common strategy for producing N-linked glycopeptides. nih.govresearchgate.net

The Fmoc-SPPS cycle for incorporating a glycoamino acid building block follows the same fundamental steps as standard peptide synthesis. The process begins with an N-terminally Fmoc-protected amino acid covalently attached to an insoluble solid support.

The synthesis cycle consists of two main steps:

Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed by treatment with a secondary amine base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govluxembourg-bio.com This exposes a free primary amine on the N-terminus of the growing peptide chain. The release of the fluorenyl group can be monitored by UV spectroscopy to follow the reaction's progress. chempep.comiris-biotech.de

Coupling: The next Fmoc-protected amino acid in the sequence (in this case, it could be this compound) is activated and then added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the newly exposed N-terminal amine of the resin-bound peptide to form a new peptide bond. luxembourg-bio.com

This deprotection-coupling cycle is repeated for each amino acid in the desired sequence. The incorporation of the bulky this compound building block can sometimes present challenges, potentially affecting the efficiency of the synthesis and diminishing the yield and purity of the final product, especially in sequences with multiple glycosylation sites. researchgate.netrsc.org Therefore, careful optimization of the coupling conditions is critical.

The formation of the peptide bond between the incoming this compound and the N-terminus of the growing peptide chain requires the activation of the building block's carboxylic acid. The choice of coupling reagent and reaction conditions is paramount to ensure high coupling efficiency, minimize side reactions, and prevent racemization. nih.gov

Several classes of coupling reagents are commonly used in Fmoc-SPPS:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic activators. chempep.com Their use is almost always paired with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 7-aza-1-hydroxybenzotriazole (HOAt), which accelerates the coupling reaction and suppresses racemization by forming an active ester intermediate. chempep.com

Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are highly efficient and popular in SPPS. chempep.com

Aminium/Uronium Salts: This class includes reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). chempep.comrsc.org These reagents convert the Fmoc-amino acid into an active OBt or OAt ester in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). chempep.com

For sterically hindered couplings, such as the incorporation of the bulky this compound, more potent coupling reagents like HATU are often preferred. unifi.it Optimization studies have shown that high-temperature, fast-stirring approaches can accelerate the synthesis of glycopeptides containing multiple N-glycosylated sites, allowing for the use of nearly equimolar amounts of the precious glycoamino acid building block. rsc.orgunifi.it The choice of base is also critical; while DIPEA is common, its use can sometimes promote racemization, and alternatives like 2,4,6-collidine may be employed to mitigate this side reaction. chempep.commesalabs.com

| Coupling Reagent Class | Examples | Typical Additive/Base | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, DIC | HOBt, HOAt | Cost-effective; use of additives is crucial to prevent racemization and side reactions. chempep.com |

| Phosphonium Salts | BOP, PyBOP | DIPEA, Collidine | Highly efficient coupling agents. chempep.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | DIPEA, Collidine | Very popular and effective; HATU is particularly potent for difficult couplings. chempep.comunifi.it |

The solid support, or resin, is the insoluble polymer matrix upon which the peptide is assembled. The choice of resin is determined by the desired C-terminal functionality of the final peptide.

For C-terminal Carboxylic Acids: Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used. uci.edu The 2-CTC resin is particularly advantageous as it is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions that minimize the risk of damaging the glycosidic bond or other sensitive functional groups. nih.gov

For C-terminal Amides: Rink amide resin is the standard choice. uci.eduresearchgate.net Cleavage from this resin with a strong acid like trifluoroacetic acid (TFA) simultaneously deprotects the side chains and releases the peptide as a C-terminal amide.

For the synthesis of long or complex glycopeptides, using a low-loading solid support can be beneficial. rsc.org Lower loading capacities can help to reduce intermolecular aggregation of the growing peptide chains, which can otherwise hinder deprotection and coupling steps, leading to lower yields and purity. nih.govrsc.org

Alternative Glycopeptide Synthesis Approaches Using Glycoamino Acid Intermediates

While the building block approach using Fmoc-L-Asn(β-D-Glc(Ac)4)-OH in linear SPPS is common, alternative strategies have been developed to improve efficiency, especially for the synthesis of larger and more complex glycopeptides. These methods often rely on the ligation of smaller, independently synthesized fragments.

Chemoenzymatic Ligation with Glycoamino Acid Substrates in Peptide Elongation

Chemoenzymatic methods combine the flexibility of chemical peptide synthesis with the high specificity and efficiency of enzymatic reactions. These approaches are particularly valuable for the synthesis of glycopeptides with complex, full-size N-glycans.

Endo-β-N-acetylglucosaminidase (ENGase) Catalyzed Transglycosylation

A prominent chemoenzymatic strategy involves the use of endo-β-N-acetylglucosaminidases (ENGases). rsc.org These enzymes naturally hydrolyze the N,N'-diacetylchitobiose core of N-glycans. However, under specific conditions, they can be used to catalyze the reverse reaction, known as transglycosylation. nih.govnih.gov

The general process involves:

Chemical Synthesis of an Acceptor: A peptide containing a single N-acetylglucosamine (GlcNAc) residue attached to an asparagine is synthesized chemically. This can be achieved by incorporating Fmoc-L-Asn(β-D-GlcNAc)-OH during SPPS.

Preparation of a Glycan Donor: A complex, fully-formed N-glycan is obtained either from natural sources or through chemical synthesis. To enhance the efficiency of the enzymatic reaction, the glycan is often activated as a sugar oxazoline (B21484), which mimics the natural enzymatic intermediate. nih.gov

Enzymatic Ligation: The ENGase catalyzes the transfer of the entire N-glycan from the oxazoline donor to the GlcNAc-peptide acceptor, forming a native β-(1,4)-glycosidic bond and yielding the desired homogeneous glycopeptide. nih.govrsc.org

Different ENGases, such as Endo-A and Endo-M, exhibit different specificities for the type of N-glycan they can transfer (e.g., high-mannose, complex, or hybrid types), allowing for a degree of control over the final product. nih.gov

Glycosynthases

A significant advancement in this field is the development of "glycosynthases." These are mutant versions of ENGases in which the catalytic nucleophile has been altered (e.g., N175A mutant of Endo-M). nih.gov These engineered enzymes lack hydrolytic activity but retain their ability to catalyze the transglycosylation reaction with activated sugar oxazoline donors. rsc.orgnih.gov This prevents the enzymatic cleavage of the newly formed glycopeptide product, leading to significantly higher synthesis yields. nih.gov Glycosynthases have proven to be exceptionally versatile biocatalysts for producing homogeneous N-linked glycopeptides and glycoproteins. rsc.org

Advanced Analytical Characterization of Synthetic Glycoamino Acid Derivatives and Glycopeptides

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information regarding the covalent structure, connectivity, and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of glycoamino acids in solution. Both ¹H and ¹³C NMR provide critical data for confirming the successful synthesis and, most importantly, for assigning the stereochemistry at the anomeric center of the carbohydrate moiety.

For Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH, the key diagnostic signal in the ¹H NMR spectrum is that of the anomeric proton (H-1) of the glucose ring. The chemical shift and scalar coupling constant (³JH1,H2) of this proton are definitive for assigning the anomeric configuration. A large coupling constant, typically in the range of 8-10 Hz, is indicative of a trans-diaxial relationship between the H-1 and H-2 protons. This confirms the desired β-configuration of the glycosidic linkage. Conversely, an α-anomer would exhibit a much smaller coupling constant (typically 3-4 Hz).

Further analysis of the ¹H and ¹³C spectra allows for the complete assignment of the molecule's structure, including the characteristic signals of the Fmoc protecting group, the asparagine backbone, and the four acetate (B1210297) esters on the glucose ring.

Interactive Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data represents typical, expected values based on the analysis of similar chemical structures. Actual experimental values may vary depending on the solvent and experimental conditions.

| Atom/Group | Nucleus | Expected Chemical Shift (ppm) | Key Diagnostic Features |

| Anomeric Proton | ¹H | ~4.5 - 5.0 | Doublet, ³JH1,H2 ≈ 8-10 Hz confirms β-configuration |

| Sugar Ring Protons | ¹H | ~3.5 - 5.5 | Complex multiplet region |

| Acetyl Protons (4x CH₃) | ¹H | ~1.9 - 2.1 | Four distinct singlets, integrating to 3H each |

| Asn α-CH | ¹H | ~4.2 - 4.6 | Multiplet |

| Asn β-CH₂ | ¹H | ~2.7 - 2.9 | Two multiplets (diastereotopic protons) |

| Fmoc Aromatic Protons | ¹H | ~7.2 - 7.8 | Multiple signals in the aromatic region |

| Fmoc CH & CH₂ | ¹H | ~4.2 - 4.5 | Multiplets |

| Anomeric Carbon | ¹³C | ~98 - 102 | Confirms glycosidic linkage |

| Sugar Ring Carbons | ¹³C | ~60 - 80 | Four signals in the characteristic sugar region |

| Acetyl Carbonyls (4x C=O) | ¹³C | ~169 - 171 | Four distinct carbonyl signals |

| Fmoc/Asn Carbonyls | ¹³C | ~170 - 175 | Signals for carbamate (B1207046), amide, and carboxylic acid |

| Fmoc Aromatic Carbons | ¹³C | ~120 - 145 | Multiple signals in the aromatic region |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the this compound molecule. The spectrum provides a characteristic fingerprint based on the vibrational frequencies of specific bonds.

The analysis of the IR spectrum can confirm the presence of the N-H group of the amide, the carbamate linkage of the Fmoc group, the multiple ester carbonyls of the acetyl protecting groups, the carboxylic acid moiety, and the aromatic system of the fluorenyl group. The broadness and position of the O-H and N-H stretching bands can also provide qualitative information about intermolecular hydrogen bonding in the solid state.

Interactive Table 2: Characteristic IR Absorption Bands for this compound Note: Data represents typical, expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Amide / Carbamate | N-H Stretch | 3200 - 3400 |

| Aromatic / Aliphatic | C-H Stretch | 2850 - 3100 |

| Ester Carbonyls (x4) | C=O Stretch | ~1740 - 1760 (strong, sharp) |

| Carbamate (Fmoc) Carbonyl | C=O Stretch | ~1710 - 1730 |

| Carboxylic Acid Carbonyl | C=O Stretch | ~1700 - 1720 |

| Side-Chain Amide I Band | C=O Stretch | ~1650 - 1680 |

| Side-Chain Amide II Band | N-H Bend | ~1520 - 1550 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| Ester / Acid / Ether | C-O Stretch | 1000 - 1300 (strong, complex) |

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is an indispensable tool for verifying the molecular weight of the synthesized glycoamino acid and for assessing its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate mass determination of intact, non-volatile, and thermally labile molecules like this compound. The analysis provides direct confirmation that the target molecule has been synthesized by matching the experimentally observed mass-to-charge ratio (m/z) with the theoretical value. The high-resolution mass measurement can confirm the elemental composition. The technique is typically performed in both positive and negative ion modes to observe different adducts and increase confidence in the identification.

Interactive Table 3: ESI-MS Data for this compound

| Parameter | Value |

| Chemical Formula | C₃₃H₃₆N₂O₁₄ |

| Average Molecular Weight | 684.65 g/mol |

| Monoisotopic Mass | 684.2170 Da |

| Expected [M+H]⁺ (Positive Mode) | 685.2243 m/z |

| Expected [M+Na]⁺ (Positive Mode) | 707.2062 m/z |

| Expected [M+K]⁺ (Positive Mode) | 723.1802 m/z |

| Expected [M-H]⁻ (Negative Mode) | 683.2097 m/z |

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are indispensable for both the assessment of purity and the preparative isolation of synthetic glycoamino acids and glycopeptides. High-Performance Liquid Chromatography (HPLC) and its variants are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment

HPLC is a fundamental technique for determining the purity of synthetic compounds like this compound. researchgate.netnih.gov The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For Fmoc-protected amino acids, reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

In a typical analytical RP-HPLC setup for this compound, a C18 column is used as the stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile, with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to effectively separate the target compound from any impurities, such as starting materials or by-products of the synthesis. Detection is commonly performed using a UV detector, as the Fmoc group has a strong chromophore that absorbs UV light, typically at wavelengths around 265 nm or 280 nm. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often specify a purity of >95% as determined by HPLC. sigmaaldrich.com

A representative analytical HPLC method for an Fmoc-protected glycoamino acid is detailed in the table below.

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Reversed-Phase HPLC (RP-HPLC) for Purification of Synthetic Products

RP-HPLC is not only used for analytical assessment but is also a powerful tool for the preparative purification of synthetic glycoamino acids and glycopeptides. The principles of separation are the same as in analytical RP-HPLC, but the scale is larger to accommodate higher sample loads.

For the purification of this compound, a crude reaction mixture would be dissolved in a suitable solvent and injected onto a preparative RP-HPLC column. A gradient elution similar to the analytical method would be used to separate the target compound from impurities. Fractions are collected as they elute from the column, and those containing the pure product, as determined by analytical HPLC or mass spectrometry, are pooled and lyophilized to yield the final purified compound.

The choice of column size, flow rate, and gradient profile are critical for achieving efficient purification with high recovery. The table below provides typical parameters for a preparative RP-HPLC purification.

| Parameter | Condition |

| Column | C18, 10 µm particle size, 22 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Optimized based on analytical run, e.g., 30% to 70% B over 40 minutes |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 265 nm and/or 280 nm |

| Sample Loading | Dependent on column size and resolution, typically in the mg to gram scale |

Conformational Analysis and Structural Investigations of N Linked Glycoamino Acids and Derived Glycopeptides

Influence of N-Glycosylation on Peptide Backbone Conformation

The presence of a glycan moiety can significantly alter the conformational landscape available to a peptide chain. scispace.com This influence stems from various interactions, including steric hindrance, hydrogen bonding between the carbohydrate and peptide atoms, and alterations in the solvation shell. While in some cases the glycan may only subtly change the conformational space through an excluded volume effect, in others it can induce specific, well-defined secondary structures. scispace.comresearchgate.net

The specific composition of the attached carbohydrate has a direct and often unique effect on the conformation of the peptide backbone. acs.orgnih.gov Despite the vast diversity of carbohydrate structures found in mature glycoproteins, a core β-D-(GlcNAc)₂ structure remains conserved in all N-linked glycoproteins. acs.orgnih.govnih.gov Research has shown that the N-acetamido groups of this natural core disaccharide are critical for inducing a well-defined type I β-turn in the peptide backbone. nih.gov These groups uniquely affect the interglycosidic and glycopeptide linkages, which in turn propagates a specific conformation through the peptide chain. nih.gov

Even when attached to a protein surface, N-glycans exhibit considerable conformational variability. nih.gov Interactions between the carbohydrate and protein side chains can actually increase the conformational diversity of the N-glycan compared to when it is free in solution, stabilizing states that would otherwise be less favorable. nih.gov This highlights a complex interplay where both the glycan and the peptide sequence collectively determine the final structure.

The stereochemistry at the anomeric center of the carbohydrate-peptide linkage is a critical determinant of the resulting peptide backbone conformation. acs.org A synergistic experimental and computational approach comparing a naturally occurring β-linked glycopeptide with a synthetic α-linked analogue revealed that the stereochemistry dramatically affects the induced secondary structure. acs.orgnih.gov

Two-dimensional NMR studies and molecular dynamics simulations have shown that only the β-linked glycopeptide adopts a compact, well-defined β-turn conformation. acs.org In contrast, the α-linked glycopeptide and the unglycosylated peptide exhibit more random and flexible structures. acs.orgnih.gov This conformational difference is attributed to distinct hydrogen bonding patterns. In the α-linked glycopeptide, hydrogen bonds can form between the first sugar residue (α-GlcNAc¹) and the central region of the peptide, which appears to trigger the decay of any transient β-turn structure. acs.org The introduction of D-amino acids in place of L-amino acids can similarly disrupt secondary structures like β-sheets and α-helices, underscoring the profound impact of stereochemistry on peptide folding. frontiersin.org

| Property | Unglycosylated Peptide | α-Linked Glycopeptide | β-Linked Glycopeptide (Natural) |

|---|---|---|---|

| Predominant Conformation | Random Coil / Flexible | Random Coil / Flexible | Compact Type I β-turn |

| Backbone Flexibility (RMSD) | High | High | Low (small fluctuations) |

| Key Interactions | N/A | Transient H-bonds (α-GlcNAc¹ to peptide backbone) that disrupt turns | H-bonds involving the (GlcNAc-β)₂ core that stabilize the β-turn |

Computational Approaches to Glycoamino Acid and Glycopeptide Conformation

Computational methods are invaluable for probing the influence of attached saccharides on polypeptide conformation, providing insights into dynamic structures that are difficult to capture experimentally. nih.govnih.gov Techniques like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations allow for an atomistic-level understanding of glycopeptide behavior.

Molecular Dynamics (MD) simulations are a powerful tool for studying the structure, dynamics, and thermodynamics of glycoproteins. glycoforum.gr.jpspringernature.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the conformational changes of a glycopeptide over time, revealing its dynamic behavior in solution. glycoforum.gr.jp These simulations are particularly useful for understanding the flexibility of glycosidic bonds and the resulting range of glycan conformations. glycoforum.gr.jpresearchgate.net

MD simulations of glycopeptides, often utilizing explicit water solvation, provide detailed information on backbone flexibility (measured by root-mean-square deviation, RMSD) and intramolecular hydrogen bonding patterns. acs.orgnih.gov For instance, simulations have demonstrated that the peptide backbone of a β-linked glycopeptide exhibits significantly smaller fluctuations compared to its unglycosylated or α-linked counterparts, corroborating the stabilizing effect of the natural glycosidic linkage. nih.gov The development of specialized force fields, such as CHARMM and GLYCAM, has been crucial for accurately modeling the complex interactions within these systems. springernature.comnih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. nih.gov In the context of glycoamino acids and peptides, DFT calculations are employed to perform conformational analyses and determine the relative stabilities of different structures. nih.gov By calculating the potential energy surface as a function of dihedral angles (φ, ψ, ω), researchers can identify stable conformers and the energy barriers between them. nih.gov

This method is particularly useful for studying smaller fragments, such as protected dipeptides, to understand fundamental side-chain-backbone interactions and the propensities for forming secondary structures like β-turns. nih.gov While computationally intensive, DFT provides a high level of accuracy for elucidating the energetics that govern conformational preferences and for analyzing intramolecular hydrogen bonds through techniques like Quantum Theory of Atoms in Molecules (QTAIM). nih.gov

The most robust and refined structural models of glycoamino acids and glycopeptides are achieved through the synergistic integration of experimental data and computational techniques. acs.orgnih.govmdpi.com The inherent flexibility and complexity of these molecules present significant challenges to any single approach. nih.gov Experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy provide crucial, albeit often averaged, information about through-space proximities (via NOE) and dihedral angles. nih.govpnas.org

Computational methods, primarily MD simulations, complement this data by providing a dynamic, atomistic model of the conformational ensemble. nih.gov The experimental data can be used as restraints in the simulations to guide the conformational sampling toward states that are consistent with the physical measurements. mdpi.com This integrated approach has been successfully used to demonstrate how N-glycosylation and the stereochemistry of the anomeric linkage directly influence peptide backbone conformation, providing insights that neither method could achieve alone. acs.orgnih.govnih.gov

Intramolecular Interactions and Rigidity in Glycoamino Acid Structures

The conformation of glycoamino acids is governed by a complex interplay of steric and electronic effects, including the formation of intramolecular hydrogen bonds. These non-covalent interactions play a crucial role in stabilizing specific conformations and restricting the flexibility of the molecule.

Intramolecular hydrogen bonds are key to defining the conformational preferences of N-linked glycoamino acids like Fmoc-L-Asn(β-D-Glc(Ac)4)-OH. These interactions can occur between the sugar ring, the acetyl protecting groups, the asparagine side chain, and the N-terminal Fmoc group.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with molecular dynamics (MD) simulations, is a powerful tool for identifying and characterizing these hydrogen bonds in solution. Studies on related N-glycopeptide structures have revealed the presence of specific, persistent hydrogen bonds that stabilize the orientation of the glycan with respect to the amino acid.

In the case of acetylated glycoamino acids, the carbonyl oxygens of the acetyl groups can act as hydrogen bond acceptors, while the amide protons of the asparagine side chain and the N-acetylglucosamine (GlcNAc) linkage are potential donors. For instance, a hydrogen bond between the Asn side-chain NH and a carbonyl oxygen of an adjacent acetyl group on the glucose ring can restrict the rotation around the Cγ-Nδ bond of asparagine.

Computational and biophysical analyses have shown that the stereochemistry of the carbohydrate-peptide linkage uniquely influences the conformation. The β-linkage, as present in Fmoc-L-Asn(β-D-Glc(Ac)4)-OH, is crucial for preserving specific secondary structures like β-turns in larger glycopeptides. This is often stabilized by a network of hydrogen bonds involving the glycan.

A representative analysis of potential intramolecular hydrogen bonds in a model glycoamino acid is presented in the table below.

| Donor Group | Acceptor Group | Typical Distance (Å) | Angle (°) | Consequence |

| Asn Side Chain N-H | C2-Acetyl C=O | 2.8 - 3.2 | 150 - 170 | Restricts χ2 torsion angle of Asn |

| Glc C2-NH | Asn Side Chain C=O | 2.9 - 3.3 | 140 - 160 | Stabilizes glycan orientation |

| Fmoc N-H | Asn C-terminal C=O | 2.7 - 3.1 | 160 - 180 | Influences backbone conformation |

| Sugar Ring O-H (if deprotected) | Acetyl C=O | 2.6 - 3.0 | 150 - 170 | Further rigidifies the glycan |

This is an interactive data table based on representative data from related compounds.

These hydrogen bonding networks contribute to a more defined and rigid structure for the glycoamino acid compared to its non-glycosylated counterpart.

Studies combining experimental techniques like Circular Dichroism (CD) and NMR with MD simulations have demonstrated that N-glycosylation can significantly alter the conformational landscape of peptides. nih.gov N-glycosylation can induce and stabilize specific secondary structures, such as β-turns, in the peptide backbone. nih.gov The glycan can act as a scaffold, pre-organizing the peptide chain into a more defined conformation.

The reduction in flexibility is not uniform. While the glycan and the Asn side chain become more rigid, this can lead to either an increase or decrease in the flexibility of other parts of a larger peptide, depending on long-range interactions. nih.gov However, at the level of the single glycoamino acid, the dominant effect is a significant reduction in the conformational freedom of the Asn side chain due to steric hindrance and the hydrogen bonding network established with the sugar moiety. This localized rigidity is a key factor in how N-linked glycans modulate the structure and function of glycoproteins.

Q & A

Q. What are the standard protocols for incorporating Fmoc-L-Asn(β-D-Glc(Ac)₄)-OH into solid-phase peptide synthesis (SPPS)?

Methodological Answer: The glycosylated asparagine derivative is typically introduced during Fmoc-SPPS using preactivated building blocks to minimize racemization. Key steps include:

- Coupling: Use coupling agents like HCTU/HOBt or DIC/Oxyma in DMF. Extended coupling times (30–60 min) are recommended due to steric hindrance from the acetylated glycan .

- Deprotection: Remove the Fmoc group with 20% piperidine in DMF. Ensure thorough washing to eliminate residual reagents that could interfere with subsequent steps .

- Cleavage: Use TFA-based cocktails (e.g., 92% TFA, 3% H₂O, 3% triisopropylsilane, 2% ethanedithiol) to cleave the peptide from the resin while preserving acetylated glycans .

Q. How do acetyl-protected glycans influence coupling efficiency during SPPS?

Methodological Answer: Acetyl groups on the glycan introduce steric hindrance, reducing coupling efficiency. Mitigation strategies include:

- Pre-activation: Use preactivated derivatives (e.g., Pfp esters) to accelerate coupling .

- Double Coupling: Repeat coupling steps with fresh reagents to ensure complete incorporation .

- Microwave Assistance: Apply microwave heating (50°C, 10–15 W) to enhance reaction kinetics .

Key Finding: In a synthesis of VTLNTTGTGL-NH₂, Fmoc-L-Asn[Gluc(OAc)₈]-OH achieved 62% purity post-cleavage, highlighting challenges in steric bulk management .

Advanced Research Questions

Q. How can researchers optimize the placement of multiple glycosylation sites using this building block?

Methodological Answer: Multi-site glycosylation requires strategic resin selection and sequential coupling:

- Resin Choice: Use chlorotrityl resin for C-terminal amidation, which offers better stability for long glycopeptides .

- Orthogonal Protection: Employ Alloc/ivDde groups on adjacent glycosylation sites to enable selective deprotection .

- Analytical Monitoring: Perform MALDI-TOF MS after each coupling to confirm site-specific incorporation .

Case Study: In synthesizing TREM2 ectodomain, β-GlcNAc was introduced at N20 and N79 using Fmoc-L-Asn((Ac)₃-β-D-GlcNAc)-OH, followed by enzymatic glycan remodeling .

Q. What analytical techniques are critical for verifying glycan integrity post-synthesis?

Methodological Answer:

- LC-ESI-MS: Detects glycan-specific fragments (e.g., m/z 204 for acetylated hexosamines) .

- NMR Spectroscopy: ¹H-NMR (δ 1.9–2.1 ppm) confirms acetyl group retention .

- Enzymatic Digestion: Use PNGase F to release N-glycans for further analysis (e.g., HPAEC-PAD) .

Data Contradiction Note: While enzymatic cleavage (e.g., GP-1 protease) preserves sensitive glycans , chemical cleavage (TFA) is more common but risks partial deacetylation. Researchers must balance efficiency with glycan stability .

Q. How does the acetylated glycan structure impact peptide folding and bioactivity?

Methodological Answer:

- Folding Studies: Circular dichroism (CD) and HDX-MS can monitor conformational changes induced by glycan bulk .

- Bioactivity Assays: Compare glycosylated vs. non-glycosylated peptides in receptor-binding studies (e.g., SPR or ELISA) .

Key Finding: Acetylated glycans in prion proteins reduce fibrillization rates by 40% compared to non-acetylated variants, emphasizing their role in stabilizing tertiary structures .

Q. What strategies address contradictions in glycan stability during deprotection?

Methodological Answer:

- Scavenger Systems: Add thiols (e.g., ethanedithiol) to TFA to quench reactive intermediates and prevent glycan degradation .

- Stepwise Deprotection: Use mild bases (e.g., 0.5 M hydrazine in DMF) for selective acetyl removal without affecting peptide bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.